molecular formula C23H13F4N3 B2393470 1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-43-8

1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2393470
CAS No.: 901265-43-8
M. Wt: 407.372
InChI Key: HPJYJZGXYMSJSO-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of fluorine atoms, which impart unique chemical and physical properties. The trifluoromethyl group and the fluorophenyl group are particularly notable for their influence on the compound’s reactivity and stability.

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the phenyl and pyrazoloquinoline moieties . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and scalability. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and pyrazoloquinolines. These compounds share structural similarities but differ in the position and number of fluorine atoms, which can significantly impact their chemical properties and biological activities. For example, fluorinated isoquinolines and trifluoromethylated quinolines are known for their unique biological activities and applications in pharmaceuticals .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F4N3/c24-16-7-4-8-17(12-16)30-22-18-10-9-15(23(25,26)27)11-20(18)28-13-19(22)21(29-30)14-5-2-1-3-6-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYJZGXYMSJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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